[2-(3-Methylphenoxy)phenyl]methanamine

Catalog No.
S3143771
CAS No.
893752-87-9
M.F
C14H15NO
M. Wt
213.28
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3-Methylphenoxy)phenyl]methanamine

CAS Number

893752-87-9

Product Name

[2-(3-Methylphenoxy)phenyl]methanamine

IUPAC Name

[2-(3-methylphenoxy)phenyl]methanamine

Molecular Formula

C14H15NO

Molecular Weight

213.28

InChI

InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15/h2-9H,10,15H2,1H3

InChI Key

HGRXINMVJYZEHZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2CN

Solubility

not available

Currently Available Information:

While resources like PubChem [] and scientific supplier databases [, ] mention the compound, there aren't any documented research publications readily available through scientific databases.

Future Research Potential:

The structure of [2-(3-Methylphenoxy)phenyl]methanamine contains an aromatic ring connected to an amine group through a methylene linker. This structure class possesses various functionalities that can be of interest for scientific research. Here are some potential areas where this compound could be explored:

  • Medicinal Chemistry: Due to the presence of the amine group, [2-(3-Methylphenoxy)phenyl]methanamine could be a potential candidate for further investigation in medicinal chemistry. However, more research is needed to determine its specific activity and potential as a drug lead.
  • Material Science: Aromatic amines can have interesting properties for material science applications. [2-(3-Methylphenoxy)phenyl]methanamine could be explored for its potential role in polymer synthesis or development of functional materials.

The compound [2-(3-Methylphenoxy)phenyl]methanamine is an organic chemical characterized by its unique structural features, which include a methanamine group attached to a biphenyl structure with a 3-methylphenoxy substituent. Its molecular formula is C15H17NOC_{15}H_{17}NO and it has a molecular weight of approximately 245.31 g/mol. The compound exhibits potential for various applications in medicinal chemistry and organic synthesis due to its structural properties.

Typical for amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides, leading to the formation of more complex amines or amides.
  • Rearrangement Reactions: Under certain conditions, the compound may undergo rearrangements, particularly if subjected to acidic or basic catalysts.
  • Condensation Reactions: The amine can react with aldehydes or ketones to form imines or enamines, which can further participate in various transformations.

Research indicates that compounds similar to [2-(3-Methylphenoxy)phenyl]methanamine exhibit various biological activities, including:

  • Antidepressant Effects: Some derivatives have shown potential as antidepressants by modulating neurotransmitter levels in the brain.
  • Anti-inflammatory Properties: The structural motifs within this class of compounds may contribute to anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity: Certain analogs have demonstrated efficacy against bacterial strains, suggesting potential use in antibiotic development.

Several methods exist for synthesizing [2-(3-Methylphenoxy)phenyl]methanamine:

  • Direct Amination: A common method involves the reaction of 3-methylphenol with phenylmethanol under amination conditions, often using catalysts like palladium on carbon.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields while reducing reaction times dramatically .
  • Ullmann Coupling: This method allows for the coupling of aryl halides with amines, providing a pathway to synthesize biphenyl amines effectively .

The applications of [2-(3-Methylphenoxy)phenyl]methanamine are diverse:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Material Science: Its unique properties make it useful in developing polymers and materials with specific thermal and mechanical characteristics.
  • Agricultural Chemicals: The compound may also find applications in creating agrochemicals that require specific biological activity.

Interaction studies are crucial for understanding how [2-(3-Methylphenoxy)phenyl]methanamine interacts with biological systems:

  • Receptor Binding Studies: Investigations into how this compound binds to neurotransmitter receptors can elucidate its potential therapeutic effects.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in metabolic pathways can provide insights into its pharmacological profile.

Several compounds share structural similarities with [2-(3-Methylphenoxy)phenyl]methanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(4-Methylphenoxy)benzylamineC14H17NOC_{14}H_{17}NOExhibits strong binding affinity for certain receptors.
4-(3-Methylphenoxy)benzylamineC14H17NOC_{14}H_{17}NOSimilar structure but different methyl positioning.
2-(4-Methylphenoxy)anilineC14H15NOC_{14}H_{15}NOContains an amino group directly on the aromatic ring.

Uniqueness

The uniqueness of [2-(3-Methylphenoxy)phenyl]methanamine lies in its specific arrangement of functional groups and methyl substituents, which influence its reactivity and biological activity. Its potential as a therapeutic agent is supported by its distinctive structural characteristics compared to other similar compounds.

XLogP3

2.7

Dates

Modify: 2023-08-18

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